molecular formula C19H20N2O4S B11080024 N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide

N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide

Cat. No.: B11080024
M. Wt: 372.4 g/mol
InChI Key: QXXISURJDMXSTG-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, a sulfonamide group, and a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Hydroxyethyl Side Chain: The final step involves the alkylation of the sulfonamide with an appropriate hydroxyethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl side chain can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The quinoline core can be reduced under catalytic hydrogenation conditions to yield dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions include oxidized derivatives (aldehydes and carboxylic acids), reduced quinoline derivatives, and substituted sulfonamides.

Scientific Research Applications

N-(2-Hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft. This leads to enhanced cholinergic neurotransmission, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzene-1-sulfonamide is unique due to its combination of a quinoline core, sulfonamide group, and hydroxyethyl side chain. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C19H20N2O4S/c1-14-6-8-17(9-7-14)26(24,25)21(10-11-22)13-16-12-15-4-2-3-5-18(15)20-19(16)23/h2-9,12,22H,10-11,13H2,1H3,(H,20,23)

InChI Key

QXXISURJDMXSTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC2=CC3=CC=CC=C3NC2=O

Origin of Product

United States

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